molecular formula C19H20INO2 B10773665 [125I]Heat

[125I]Heat

Katalognummer: B10773665
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: MIQRUWUVLIWVAW-STTHPYEQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[125I]Heat is a radioiodinated analog of the potent calcitonin gene-related peptide (CGRP) receptor agonist, Heat. This high-specific-activity radioligand is an essential tool for the detailed study of CGRP receptor pharmacology, distribution, and function. Its primary application is in autoradiography and radioligand binding assays to visualize, quantify, and characterize CGRP receptors in various tissues, including the central nervous system and vasculature. CGRP receptors are critically involved in neurotransmission, vascular dilation, and migraine pathophysiology, making this compound a vital compound for research in neuropharmacology, thermoregulation, and the development of novel therapeutics for migraine and other pain disorders. The radiolabeling with iodine-125 provides a sensitive and quantifiable means to track receptor-ligand interactions, enabling researchers to perform saturation, competition, and kinetic binding studies to determine receptor density (Bmax), binding affinity (Kd), and inhibitory constants (Ki) for competing molecules. This product is supplied with high radiochemical purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H20INO2

Molekulargewicht

419.3 g/mol

IUPAC-Name

2-[[2-(4-hydroxy-2-(125I)iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C19H20INO2/c20-18-11-16(22)8-7-14(18)9-10-21-12-15-6-5-13-3-1-2-4-17(13)19(15)23/h1-4,7-8,11,15,21-22H,5-6,9-10,12H2/i20-2

InChI-Schlüssel

MIQRUWUVLIWVAW-STTHPYEQSA-N

Isomerische SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=C(C=C(C=C3)O)[125I]

Kanonische SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=C(C=C(C=C3)O)I

Herkunft des Produkts

United States

Radiochemical Synthesis and Purity Assessment of 125i Heat for Research

Synthetic Pathways for Radiolabeling with Iodine-125 (B85253)

The radiolabeling of organic compounds with iodine-125 is typically achieved through electrophilic substitution or nucleophilic exchange reactions. medcraveonline.com For molecules containing activated aromatic rings, such as the phenolic group present in the HEAT precursor, electrophilic iodination is a common and effective strategy. wikipedia.orgwikipedia.org

A widely employed method for the synthesis of [125I]HEAT is the Chloramine-T method. nih.govphysiology.org This technique involves the oxidation of sodium iodide ([125I]NaI), the source of radioactive iodine, by the oxidizing agent Chloramine-T (N-chloro-para-toluenesulfonamide). wikipedia.orgfishersci.cafishersci.se Chloramine-T facilitates the formation of an electrophilic iodine species, which subsequently reacts with the electron-rich phenolic ring of the HEAT precursor, leading to the incorporation of iodine-125, typically at an ortho position to the hydroxyl group. wikipedia.org

Another oxidizing agent, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), can also be used for radioiodination, particularly for substances sensitive to harsher oxidation conditions. wikipedia.orgufrj.brnih.gov This method involves coating the reaction vessel with Iodogen, adding the precursor and the radioiodide, and allowing the reaction to proceed. ufrj.br

Nucleophilic radioiodination, often involving isotopic exchange with a pre-iodinated precursor or reaction with organometallic precursors like stannanes or boronic acids/esters, represents an alternative approach. wikipedia.orgwikipedia.orgfishersci.comnih.gov While these methods are valuable for specific substrates, the Chloramine-T method is explicitly documented for the synthesis of this compound from its phenolic precursor. nih.govphysiology.org

Radiochemical yields (RCY) for radioiodination reactions can vary depending on the method, precursor, and reaction conditions. Studies on similar radioiodinated compounds have reported yields ranging from moderate to high. For example, the synthesis of a different 125I-labeled compound via iodo-destannylation achieved a radiochemical yield of 58 ± 9%. nih.gov Radioiodination of testosterone (B1683101) using Chloramine-T and Iodogen resulted in radiochemical yields of 70.3% and 64%, respectively. merrcac.com

Radiochemical Purity Determination Methodologies

Ensuring the radiochemical purity of this compound is critical for its reliable use in research applications. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form, i.e., this compound, as opposed to radioactive impurities such as free iodide ([125I]-) or other radiolabeled side products.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), coupled with radioactivity detection, are the standard methodologies for determining radiochemical purity. medcraveonline.comradiooncologyjournal.comiaea.orgizotop.hu

Radio-HPLC allows for the separation of the radiolabeled product from impurities based on their differential interactions with a stationary phase and a mobile phase. radiooncologyjournal.comscielo.brptfarm.plresearchgate.netingentaconnect.comjfda-online.com A radioactivity detector, such as a gamma counter, is placed in-line after the HPLC column to measure the radioactivity eluting at different retention times. The radiochemical purity is calculated by comparing the area under the peak corresponding to this compound to the total area of all radioactive peaks in the chromatogram.

Radio-TLC provides a simpler and faster method for assessing radiochemical purity. medcraveonline.comradiooncologyjournal.comiaea.orgnih.govresearchgate.net The sample is spotted onto a stationary phase (e.g., silica (B1680970) gel on a plate), and a suitable solvent system is used to develop the chromatogram. radiooncologyjournal.comptfarm.pl Radioactive spots corresponding to the product and impurities migrate to different positions based on their polarity and interaction with the stationary and mobile phases. radiooncologyjournal.com The distribution of radioactivity on the TLC plate is then analyzed using a TLC scanner or by cutting the plate into segments and measuring the radioactivity in each segment using a gamma counter. radiooncologyjournal.comduke.edu The retention factor (Rf) values are used to identify the different radioactive species. radiooncologyjournal.com

High radiochemical purity is typically achieved after synthesis and purification steps. For instance, a different 125I-labeled compound showed over 99% radiochemical purity after purification. nih.gov Similarly, radioiodinated alpha-allocryptopine achieved over 99% radiochemical purity after chromatographic purification. [Search result from previous step]

Specific Activity Characterization of this compound Preparations

Specific activity is a crucial characteristic of radiolabeled compounds, defined as the amount of radioactivity per unit mass or per mole of the compound. nih.govptfarm.plresearchgate.netcore.ac.uknih.gov Common units include Curies per millimole (Ci/mmol) or Gigabecquerels per micromole (GBq/μmol). ptfarm.plresearchgate.netnih.gov Molar activity is also used, representing the activity per mole. ptfarm.plresearchgate.netnih.gov

High specific activity is particularly important for radioligands like this compound used in receptor binding assays, as it allows for the detection of low concentrations of receptors using minimal amounts of tissue. nih.govnih.govcore.ac.uk The theoretical maximum specific activity for a carrier-free radionuclide like Iodine-125 is determined by its half-life. iaea.org

The specific activity of a this compound preparation is determined by measuring both the radioactivity concentration and the chemical mass concentration of the compound. Radioactivity is typically measured using a calibrated gamma counter. wikipedia.orgmerrcac.com The chemical mass can be determined using analytical techniques such as UV/Vis spectroscopy or mass spectrometry, often by comparison to a standard curve of the non-radioactive compound. ptfarm.pl The specific activity is then calculated by dividing the radioactivity concentration by the mass concentration. It is essential to state the time of measurement for specific activity due to the radioactive decay of Iodine-125 (half-life of approximately 60 days). nih.gov

Reported specific activity values for this compound highlight its high specific activity. One study mentioned using [125I]BE2254 with a specific activity of 2,200 Ci/mM. physiology.org Another 125I-labeled compound synthesized via iodo-destannylation showed a specific activity of 53.2 ± 7.1 GBq/μmol, which is approximately 1438 Ci/mmol. nih.gov

The specific activity of a radiolabeled preparation can be influenced by the presence of unlabeled compound (carrier) from the synthesis or purification process. core.ac.uknih.gov High specific activity preparations are often "carrier-free" or "no-carrier-added," meaning that no deliberate amount of unlabeled isotope was added. izotop.hurevvity.com

Here is a summary of typical data points related to the synthesis and characterization of 125I-labeled compounds, including this compound where specified:

CharacteristicMethodTypical Results (for this compound or similar)Source
Radiochemical Yield Chloramine-T method~64-70% (for 125I-testosterone) merrcac.com
Iodo-destannylation58 ± 9% (for a different 125I compound) nih.gov
Isotopic exchange72% (for 125I-alpha-allocryptopine)[Search result from previous step]
Radiochemical Purity Radio-HPLC>99% (after purification)[22, Search result from previous step]
Radio-TLC>96.5% (for 125I-BPA) radiooncologyjournal.com
Specific Activity Radioactivity & Mass Measurement2,200 Ci/mM (for this compound) physiology.org
53.2 ± 7.1 GBq/μmol (~1438 Ci/mmol) nih.gov
Theoretical maximum (carrier-free 125I)646.02 Ci/mg iaea.org

Note: Yield and purity values can vary significantly based on specific reaction conditions and purification procedures.

Methodological Frameworks for 125i Heat Receptor Binding Studies

Signal Detection and Data Processing in [125I]HEAT Binding

Following the incubation and separation steps in this compound binding assays, the amount of bound radioactivity needs to be detected and quantified. This is typically achieved using techniques that measure the radiation emitted by the 125I isotope. revvity.comuwm.edu The raw data obtained from these detection methods are then processed and analyzed to determine the binding parameters. giffordbioscience.comnih.gov

Filtration is a widely used method to separate receptor-bound radioligand from unbound ligand in binding assays, including those using this compound. nih.govgiffordbioscience.comeuropeanpharmaceuticalreview.comguidetoimmunopharmacology.org This technique relies on the principle that the receptor-ligand complex is retained on a filter while the free ligand passes through. europeanpharmaceuticalreview.comrevvity.com

The process typically involves incubating the radioligand with the receptor preparation in a suitable buffer. giffordbioscience.comeuropeanpharmaceuticalreview.com The reaction is terminated by rapidly filtering the mixture through a filter membrane, often made of glass fiber, which has been pre-treated to reduce non-specific binding of the radioligand to the filter itself. giffordbioscience.comrevvity.com The filter is then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand. giffordbioscience.comfrontiersin.org Rapid filtration and washing are crucial, especially for ligands with fast dissociation rates, to minimize the dissociation of bound radioligand during the separation process. uwec.edu

Filtration-based assays are commonly performed using multi-well plates and automated cell harvesters, allowing for higher throughput. giffordbioscience.comeuropeanpharmaceuticalreview.comrevvity.com The filters containing the bound radioactivity are then dried before the radioactivity is quantified. giffordbioscience.com

Gamma scintillation counting is the primary method used to quantify the amount of 125I bound to the receptor on the filters after the filtration step. giffordbioscience.comfrontiersin.org 125I is a gamma-emitting isotope with a half-life of 60.14 days and a principal gamma ray energy of 35.5 keV. umich.eduharvard.edu

In gamma scintillation counting, the filter containing the bound 125I is placed in a vial or plate compatible with a gamma counter. The gamma rays emitted by the 125I interact with a scintillator material, which in turn produces light pulses. uwm.edu These light pulses are detected by a photomultiplier tube and converted into electrical signals, which are registered as counts. uwm.edu

Gamma counters are specifically designed to detect gamma radiation and are suitable for quantifying isotopes like 125I. revvity.comhidex.comnih.gov The output from the gamma counter is typically in counts per minute (CPM). giffordbioscience.comnih.gov

Data processing involves converting CPM values to disintegrations per minute (DPM) using the counting efficiency of the instrument, although for relative comparisons like in competition assays, CPM can sometimes be used directly. nih.govnih.govnih.gov DPM values can then be converted to molar quantities (e.g., femtomoles) using the known specific activity of the this compound radioligand. giffordbioscience.comnih.govnih.gov This allows for the calculation of specific binding in mass units (e.g., fmol/mg protein) which is used for subsequent data analysis, such as determining Kd and Bmax in saturation binding or Ki in competition binding experiments. giffordbioscience.comnih.govumich.edu Software such as GraphPad Prism is commonly used for the non-linear regression analysis of binding data. giffordbioscience.comfrontiersin.org

Non-Linear Regression Analysis of Binding Data (e.g., LIGAND Software, GraphPad Prism)

Non-linear regression analysis is a fundamental technique in the quantitative analysis of radioligand binding data obtained using compounds such as this compound. This method allows for the determination of key binding parameters, including receptor density (Bmax) and ligand affinity (dissociation constant, Kd), by fitting experimental binding data to mathematical models based on the law of mass action uwec.edugraphpad.com. Unlike older linearization methods such as Scatchard plots, non-linear regression directly fits the data to the appropriate binding isotherm, providing more accurate and robust parameter estimates uwec.edu.

Software packages specifically designed for pharmacological data analysis, such as GraphPad Prism and LIGAND, are widely used to perform non-linear regression on this compound binding data uwec.edugraphpad.comwikipedia.orgscribd.comsemanticscholar.orggiffordbioscience.comnih.gov. These programs offer various built-in models for saturation and competition binding experiments.

For saturation binding experiments, where increasing concentrations of this compound are incubated with a fixed amount of receptor preparation, non-linear regression is used to fit the specific binding data to a one-site binding model (or more complex models if necessary). Specific binding is typically calculated by subtracting non-specific binding (determined in the presence of an excess of unlabeled ligand) from total binding uwec.eduscribd.comnih.gov. The non-linear fit of the specific binding curve allows for the direct estimation of the Bmax, representing the maximum number of binding sites, and the Kd, which is the concentration of the radioligand at which half of the binding sites are occupied at equilibrium uwec.eduscribd.com.

Research utilizing this compound in saturation binding studies on alpha1-adrenoceptors has employed non-linear regression analysis to characterize binding parameters. For instance, studies on mouse heart membranes used GraphPad Prism to determine Bmax and Kd values for this compound binding to alpha1-ARs oup.com. Kd values in these studies ranged from 128 ± 23 pM to 202 ± 26 pM oup.com. Another study investigating this compound binding to alpha1-adrenoceptors in rat brain and liver membranes reported KD values as low as 7-8 pM in equilibrium binding experiments under optimal conditions, taking into account that only a fraction (approximately 50%) of the labeled ligand might bind with high affinity, potentially due to the presence of enantiomers nih.gov.

An example of parameters determined using non-linear regression for this compound binding to alpha1-adrenoceptors, based on reported findings, could be represented as follows:

ParameterValue (Mean ± SEM)Tissue SourceAnalysis Software
Kd128 ± 23 pMMouse Heart Membranes (Total α1-AR)GraphPad Prism oup.com
Kd202 ± 26 pMMouse Heart Membranes (Total α1-AR)GraphPad Prism oup.com
KD7-8 pMRat Brain/Liver Membranes (High Affinity Site)Equilibrium Binding Analysis nih.gov
Bmax86 ± 11 fmol/mg proteinNormal Mouse Hearts (Total α1-AR)GraphPad Prism oup.com
Bmax99 ± 9 fmol/mg proteinTransgenic Mouse Hearts (Total α1-AR)GraphPad Prism oup.com

Note: The KD values from nih.gov are presented as a range reflecting high-affinity binding under specific conditions, considering the ligand's bindability.

For competition binding experiments, where a fixed concentration of this compound is incubated with varying concentrations of an unlabeled competing ligand, non-linear regression is used to fit the data to a one-site or two-site competition model. This analysis allows for the determination of the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the Kd of the radioligand and its concentration used in the assay uwec.edusemanticscholar.org. The Ki value represents the affinity of the unlabeled competitor for the receptor.

Pharmacological Characterization of Alpha 1 Adrenoceptor Interactions with 125i Heat

Determination of Equilibrium Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax)

Equilibrium binding studies with [125I]HEAT are routinely performed to quantify the binding affinity of the ligand for the α1 adrenoceptor, represented by the equilibrium dissociation constant (Kd), and the total number of binding sites in a given tissue or cell preparation, known as the maximal binding capacity (Bmax). These parameters are fundamental in characterizing the receptor population under various physiological and experimental conditions.

In rat cerebral cortex membranes, this compound has been shown to selectively label α1 adrenoceptors with a Kd of approximately 0.1 nM at 30°C.. Studies in human vascular tissues, including the aorta, mammary artery, and saphenous vein, reported consistent Kd values for this compound binding around 130 pM (0.13 nM) across these different vessel types.. The Bmax in these human vessels was determined using a saturating concentration of 300 pM this compound..

Investigation of human prostate tissue using saturation binding experiments with this compound revealed a single class of high-affinity binding sites.. Across eight different topographical regions of the prostate, the mean Kd values ranged from 0.15 to 0.26 nM, and the mean Bmax values varied from 0.30 to 0.72 fmol per mg wet weight, with no statistically significant regional differences observed for either parameter.. In canine prostate, high-affinity binding of this compound was characterized by a Kd of 86 ± 19 pM and a mean α1 adrenoceptor density (Bmax) of 0.61 ± 0.07 fmol/mg wet weight.. Linear Scatchard plots in this study indicated a homogeneous population of this compound binding sites..

Studies in cultured rat myocardial cells utilizing [125I]IBE 2254, a related iodinated ligand, identified a single class of high-affinity α-adrenergic binding sites with a Kd of 1 nM and a Bmax of 35,000 sites per cell.. In human corpus cavernosum, this compound binds to a homogeneous population of sites with high affinity, exhibiting a Kd of 0.13 nM and a Bmax of 72 fmol/mg protein.. In the human brain, specifically the prefrontal cortex, this compound binding to a single class of binding sites showed a Kd of approximately 120 pM under specific buffer conditions.. High binding capacities of this compound were observed in the hippocampus and neocortex, while lower binding was found in subcortical areas and cerebral microvessels, a distribution pattern comparable to that of [3H]prazosin binding..

The binding of this compound to α1 adrenoceptors is influenced by the presence of cations. Divalent cations, including Ni2+, Mn2+, Mg2+, Ca2+, and Sr2+, stimulated this compound binding in rat cerebral cortex membranes, with Mg2+ primarily impacting the Bmax.. Monovalent cations, particularly Na+, also stimulated this compound binding, with maximal stimulation (up to 3-fold) observed at approximately 150 mM Na+.. This Na+-induced stimulation was found to be temperature-dependent.. It has been suggested that only about 50% of the this compound ligand may bind with extremely high affinity, potentially due to the preferential binding of one enantiomer of the racemic mixture..

The table below summarizes some reported Kd and Bmax values for this compound binding in different tissues and cell lines:

Tissue/Cell LineSpeciesKd (nM)Bmax (fmol/mg protein or wet weight)NotesSource
Cerebral Cortex MembranesRat~0.1Not specifiedAt 30°C
AortaHuman~0.13Not specifiedDetermined using 300 pM this compound
Mammary ArteryHuman~0.13Not specifiedDetermined using 300 pM this compound
Saphenous VeinHuman~0.13Not specifiedDetermined using 300 pM this compound
Prostate (various regions)Human0.15 - 0.260.30 - 0.72 (fmol/mg wet weight)Single high affinity site
ProstateCanine0.0860.61 (fmol/mg wet weight)High affinity, linear Scatchard plots
Cultured Myocardial CellsRat1.035,000 sites/cell Using [125I]IBE 2254
Corpus CavernosumHuman0.1372High affinity, homogeneous sites
Prefrontal CortexHuman~0.12High binding capacityUnder Na+-K+ phosphate (B84403) buffer conditions
Hippocampus, NeocortexHumanNot specifiedHigh binding capacityCompared to subcortical areas
Subcortical areas, MicrovesselsHumanNot specifiedLow binding capacityCompared to hippocampus/neocortex

Assessment of this compound Binding Selectivity and Specificity

The utility of this compound as a radioligand for α1 adrenoceptors hinges on its selectivity for these receptors over other binding sites. This is typically evaluated by examining its differential binding to the known α1 adrenoceptor subtypes and assessing its potential cross-reactivity with other classes of neurotransmitter receptors.

Differential Binding to Alpha-1 Adrenoceptor Subtypes (α1A, α1B, α1D)

While this compound is a general α1 adrenoceptor antagonist, it is widely used in conjunction with subtype-selective ligands in competition binding assays to characterize the expression and pharmacological profiles of the α1A, α1B, and α1D adrenoceptor subtypes in various tissues and recombinant systems..

Studies employing this compound and subtype-selective antagonists such as 5-methylurapidil (B1664665) (selective for α1A), spiperone (B1681076) (with some selectivity for α1B), and BMY 7378 (selective for α1D) have been instrumental in determining the relative abundance and pharmacological characteristics of α1 subtypes.. In the male rabbit urethra, the pharmacological profile determined through the inhibition of this compound binding by subtype-selective antagonists suggested a predominance of the α1A or a combination of α1A and α1B adrenoceptor subtypes.. The rank order of potency for antagonists inhibiting this compound binding in this tissue was prazosin (B1663645) ≤ WB 4101 < spiperone < 5-methylurapidil < BMY 7378..

In Chinese hamster ovary (CHO) cells engineered to stably express individual cloned human α1 adrenoceptor subtypes, this compound binding studies, often involving competition with various agonists and antagonists, have revealed differential binding affinities for these compounds across the α1A, α1B, and α1D subtypes.. For instance, imidazoline (B1206853) compounds like cirazoline (B1222771) and oxymetazoline (B75379) demonstrated higher affinities at the α1A-subtype compared to the α1B- and α1D-subtypes, whereas the endogenous agonist noradrenaline exhibited a higher affinity for the α1D-subtype..

Competition experiments displacing this compound with a panel of α1 adrenoceptor antagonists, including tamsulosin, alfuzosin, doxazosin, 5-methylurapidil, prazosin, terazosin, and (+)YM617, in rat-1 fibroblasts stably expressing cloned α1 AR subtypes, have been conducted to ascertain their subtype selectivity profiles.. These studies confirmed the relatively nonselective nature of some antagonists while highlighting the selectivity of others, such as tamsulosin, which showed selectivity for α1A and α1D ARs..

In human corpus cavernosum, competition curves of this compound against prazosin and WB 4101 were best fitted by a two-site model, suggesting the presence of multiple affinity sites corresponding to different α1 subtypes.. Molecular analysis in this tissue indicated a predominant expression of the α1A-subtype mRNA.. Displacement binding experiments using this compound and the α1A-selective antagonist 5-methylurapidil have been used to determine α1-AR subtype distribution, demonstrating that 5-methylurapidil can distinguish the cloned α1a-AR from the α1b- and α1d-ARs..

Competitive Displacement Profiles of Agonists and Antagonists by this compound

Competitive displacement binding assays are a fundamental technique utilizing this compound to determine the binding affinities (expressed as Ki values) of unlabeled agonists and antagonists for the α1 adrenoceptor. By measuring the extent to which increasing concentrations of an unlabeled compound inhibit the specific binding of this compound, the affinity of the unlabeled compound for the receptor can be calculated.

This compound has been widely used in such assays to characterize the binding properties of a diverse range of α1 adrenoceptor ligands. In human vascular tissues, competitive displacement studies with antagonists like 5-methylurapidil, WB4101, and BMY7378, using a Kd concentration of this compound (130 pM), were performed to assess their affinities for vascular α1 adrenoceptors..

In recombinant systems expressing cloned human α1 subtypes, competitive displacement of this compound by agonists such as cirazoline and oxymetazoline, as well as the endogenous agonist noradrenaline, has revealed their differential binding affinities across the α1A, α1B, and α1D subtypes.. Similarly, displacement of this compound binding by various adrenergic drugs in human brain membranes has provided evidence consistent with its binding to α1 adrenoceptors..

The specificity of this compound for α1 adrenergic binding sites in canine prostate was further confirmed by competitive displacement assays using unlabeled clonidine (B47849) and prazosin.. In the male rabbit urethra, the potency of various α1 adrenoceptor antagonists in inhibiting this compound binding was determined through competitive displacement, establishing a pharmacological profile for the α1 receptors in this tissue..

Competitive binding experiments displacing this compound with a panel of antagonists, including alfuzosin, doxazosin, 5-methyl-urapidil, prazosin, tamsulosin, terazosin, and (+)YM617, in cloned α1 AR subtypes expressed in rat-1 fibroblasts, were used to confirm their relative selectivities and determine their affinities.. Orthosteric ligands, such as the α1 AR antagonist phentolamine (B1677648) and the agonists cirazoline and RO115-1224, have been shown to fully inhibit this compound binding in competition studies, indicating their interaction at the orthosteric binding site..

Investigation of Allosteric Modulation on this compound Binding Dynamics

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric ligand binding site and influence the receptor's response to the orthosteric ligand. Studies investigating the effects of allosteric modulators on this compound binding dynamics can provide valuable insights into the mechanisms of allosteric modulation and receptor function.

Positive Allosteric Modulation Effects

Positive allosteric modulators (PAMs) enhance the activity or binding of an orthosteric ligand. Research has identified PAMs that interact with α1 adrenoceptors and affect the binding characteristics of this compound.

CCF219B, a characterized positive allosteric modulator of the α1A-adrenergic receptor, has been shown to influence the binding kinetics of this compound.. Kinetic binding experiments revealed that CCF219B increased the association rate of the radiolabeled antagonist this compound.. Notably, no significant changes were observed in the dissociation rate of this compound in the presence of CCF219B.. This increase in the association rate is consistent with a slight reduction in the apparent affinity of this compound as determined by equilibrium binding studies.. The allosteric effects of CCF219B on this compound binding were found to be more pronounced in endogenous tissue compared to transfected cell lines, suggesting a potential influence of the cellular environment on allosteric modulation..

Another compound, Cmpd-3 (also referred to as CCF219B in some contexts), characterized as a positive allosteric modulator for the α1A-adrenergic receptor, also affects this compound binding.. In competitive displacement binding studies, Cmpd-3 demonstrated incomplete inhibition of this compound binding.. This incomplete displacement pattern is indicative of allosteric modulation, where the modulator binds to a site distinct from the orthosteric site labeled by this compound and allosterically modifies the receptor in a manner that affects the orthosteric ligand's binding..

These findings highlight that positive allosteric modulators can dynamically influence the binding of orthosteric ligands like this compound to α1 adrenoceptors, primarily by altering binding kinetics such as the association rate, thereby contributing to the intricate regulation of receptor function.

Negative Allosteric Modulation Effects

Allosteric modulators bind to a site distinct from the orthosteric binding site (where the primary ligand binds) and can alter the receptor's affinity or efficacy for the orthosteric ligand. While the primary interaction of this compound is as an orthosteric antagonist, research has explored the potential for allosteric modulation affecting its binding to α1-adrenoceptors.

Some studies investigating novel compounds have observed effects on this compound binding that suggest allosteric interactions. For instance, a three-finger fold toxin from green mamba venom, ρ-Da1a, which is highly selective for the α1A-adrenoceptor, exhibits atypical pharmacological properties including incomplete inhibition of this compound binding and insurmountable antagonist action plos.orgpsu.eduresearchgate.net. These characteristics have led to hypotheses regarding an allosteric mode of action for such compounds, potentially by interacting with extracellular loops of the receptor plos.org.

Another compound, CCF219B, identified as a positive allosteric modulator of the α1A-adrenoceptor, was found to produce a small rightward shift in the saturation curve of this compound binding, indicating a lowering of this compound affinity (increasing K D) mdpi.comresearchgate.net. CCF219B also appeared to slightly increase the fast dissociation rate of this compound mdpi.com. This suggests that while CCF219B is a positive allosteric modulator for agonists, it can negatively modulate the binding affinity of the antagonist this compound.

Studies on the interaction of norepinephrine (B1679862) (NE) with α1-adrenoceptors in the presence of guanosine (B1672433) 5'-(betagamma-imido)triphosphate (Gpp[NH]p) have also provided insights into allosteric coupling that indirectly relate to this compound binding. Gpp[NH]p is a non-hydrolyzable GTP analog that locks G proteins in an activated state, influencing agonist binding affinity nih.gov. While this compound binding itself might not be directly modulated by Gpp[NH]p in the same way as agonists, the observation of age-dependent reductions in Gpp[NH]p-sensitive high-affinity agonist binding, assessed by displacement of this compound by NE, suggests alterations in the allosteric coupling between the receptor and G protein that can impact ligand binding characteristics nih.gov.

These findings, particularly with compounds like ρ-Da1a and CCF219B, highlight that while this compound is primarily an orthosteric ligand, its binding can be influenced by allosteric modulators, manifesting as changes in affinity or dissociation kinetics.

Site-Directed Mutagenesis and Computational Analysis of this compound Binding Domains on Alpha-1 Adrenoceptors

Site-directed mutagenesis and computational analysis have been crucial in identifying the specific amino acid residues and domains within α1-adrenoceptors that constitute the binding site for this compound and other ligands. These approaches provide detailed insights into the molecular interactions governing ligand-receptor binding.

Studies using site-directed mutagenesis of the α1A-adrenoceptor have identified key residues involved in this compound binding. For instance, mutation of phenylalanine at position 86 (F86) to alanine (B10760859) (F86A) in the α1A-adrenoceptor resulted in a substantial 23-fold reduction in this compound affinity plos.orgpsu.edu. This indicates that F86 plays a critical role in the interaction with this compound within the orthosteric binding pocket plos.orgresearchgate.net. Other mutations in the orthosteric binding pocket, such as D106A, S188A/S192A, F288A, and F312A, were evaluated for their effects on the binding of other ligands, including ρ-Da1a and prazosin, and also indirectly inform the nature of the orthosteric site where this compound binds plos.orgpsu.eduresearchgate.net. While some mutations affected the affinity of other ligands significantly, their impact on this compound binding varied, underscoring the specific interactions of this compound with distinct residues plos.org.

Computational analysis, including molecular modeling and docking simulations, complements mutagenesis studies by providing a structural context for these interactions researchgate.netresearchgate.netresearchgate.net. Docking models have shown that antagonists like prazosin and HEAT are nearly superimposed within the orthosteric pocket, with their core structures positioned close to the phenyl ring of agonists researchgate.net. These models predict interactions between this compound and specific residues within the transmembrane domains of the receptor, consistent with experimental findings from mutagenesis studies researchgate.netuq.edu.au. For example, computational studies support the importance of residues like Asp106 in transmembrane domain 3 and residues in transmembrane domain 7, such as Phe312, in the binding of α1-adrenoceptor antagonists, including the non-radioactive form of HEAT researchgate.netresearchgate.net.

The combination of site-directed mutagenesis and computational analysis allows for the mapping of the this compound binding domain, revealing critical contact points and providing a molecular understanding of the forces that govern its high-affinity binding to α1-adrenoceptors. These studies are essential for understanding the pharmacological profile of this compound and for the rational design of new ligands targeting α1-adrenoceptors.

Data Table: Effect of α1A-Adrenoceptor Mutations on this compound Binding Affinity

MutationpKD (Wild Type)pKD (Mutant)Fold Reduction in AffinityReference
Wild Type10.05 ± 0.09-1 plos.org
F862.64A10.05 ± 0.098.68 ± 0.09~23 plos.orgpsu.edu
D1063.32A10.05 ± 0.09Similar to WT~1 plos.org
F1875.41A10.05 ± 0.0910.70 ± 0.005~0.22 (Increased Affinity) plos.org
S1885.42A/S1925.46A--- plos.org
F2886.51A10.05 ± 0.09Similar to WT~1 plos.org
F3127.39A10.05 ± 0.09Similar to WT~1 plos.org

Note: pKD values are presented as mean ± SEM where available. Fold reduction in affinity is calculated based on the change in KD (10-pKd).

Data Table: Influence of CCF219B on this compound Binding Kinetics

ConditionKD (nM)KFast Dissociation Rate (min-1)Reference
Control-0.031 mdpi.com
+ CCF219B (10-8 M)Increased0.047 mdpi.com

Note: KD is reported as increasing with CCF219B, indicating lower affinity. KFast dissociation rate shows a slight increase.

Preclinical Research Applications of 125i Heat in Receptor Neurobiology and Physiology

In Vitro Quantitative Autoradiography for Receptor Distribution Mapping

In vitro quantitative autoradiography using [125I]HEAT enables the precise mapping of alpha-1 adrenoceptor binding sites in tissue sections. This technique provides valuable spatial information about receptor localization, complementing biochemical methods.

Mapping of Alpha-1 Adrenoceptor Distribution in Brain Regions

Studies employing this compound autoradiography have detailed the distribution of alpha-1 adrenoceptors across various brain regions in different species. High binding capacities of this compound have been observed in areas such as the hippocampus and neocortex in humans and rats. nih.govresearchgate.net Conversely, lower binding is typically found in subcortical areas and cerebral microvessels. nih.gov The regional distribution in the brain can vary significantly between species, with notable differences in the nuclear and laminar distributions between rodents and primates. researchgate.net For instance, a high density of alpha-1 adrenoceptors has been reported in the human and monkey hippocampus, particularly in the CA3, CA4, and dentate gyrus, a pattern that differs from that observed in rodents. researchgate.net

Correlation studies comparing this compound membrane binding with densitometric readings from autoradiographs have shown an excellent correlation between receptor numbers and relative optical densities, further validating the use of this compound for quantitative autoradiography. nih.gov The affinity of HEAT for binding to membranes from various brain regions appears to be similar. nih.gov

Localization of Receptors in Spinal Cord and Peripheral Tissues

Beyond the brain, this compound has been instrumental in localizing alpha-1 adrenoceptors in the spinal cord and peripheral tissues. While specific studies using this compound for spinal cord alpha-1 adrenoceptor mapping were not explicitly detailed in the search results, radioligand binding techniques have been used to study other receptors in the spinal cord and peripheral tissues, indicating the applicability of such methods in these areas. pnas.orgresearchgate.netnih.gov For example, radioligand binding has demonstrated the presence of specific binding sites in the spinal cord and peripheral tissues like paw skin for other receptor types. pnas.org In the context of alpha-1 adrenoceptors, studies have used radioligand binding to examine these receptors in peripheral tissues such as the aorta and mesenteric arterial vasculature. nih.govnih.gov

Studies on Alpha-1 Adrenoceptor Expression and Regulation in Animal Models

This compound binding studies are valuable for investigating how alpha-1 adrenoceptor expression and regulation change in various physiological and pathophysiological states using animal models.

Investigations of Postnatal Development of Alpha-1 Adrenoceptors

Research utilizing in vitro autoradiography with this compound has explored the postnatal development of brain alpha-1 adrenoceptors in animal models like rats. These studies reveal diverse developmental patterns across different brain regions. nih.gov For example, in regions like the globus pallidus, receptor binding sites are present at birth and increase initially before decreasing in adulthood. nih.gov In contrast, areas such as the olfactory bulb and cerebral cortex show low binding at birth, with a subsequent increase during postnatal development. nih.gov These distinct patterns may be related to factors like the arrival of noradrenergic nerve projections or intrinsic differentiation processes. nih.gov

Characterization of Receptor Alterations in Experimental Disease Models (e.g., Hypertension)

This compound has also been used in studies investigating alpha-1 adrenoceptor binding in genetically obese mice models, which exhibit features of metabolic syndrome. Quantitative autoradiography with this compound in ob/ob mice showed significantly increased binding to alpha-1 adrenoceptors in hypothalamic nuclei such as the paraventricular hypothalamic nucleus (PVN), lateral hypothalamus (LH), and ventromedial hypothalamus (VMH) compared to lean mice. physiology.org

Assessment of Age-Related Changes in Receptor Density and Affinity in Research Specimens

Age-related changes in alpha-1 adrenoceptor density and affinity have been assessed using this compound in various research specimens. In human brain tissue, studies using this compound binding have investigated alpha-1 receptors in aging and Alzheimer's disease. nih.gov While some studies found no correlation of this compound binding with age in control subjects, a significant decrease in binding was observed in the prefrontal cortex of subjects with Alzheimer's disease compared to age-matched controls. nih.gov

In animal models, such as rats, age-related changes in alpha-1 adrenoceptor subtypes have been observed in peripheral tissues like the aorta using this compound binding. nih.gov Studies have indicated that the expression of alpha-1 adrenoceptor subtypes changes with age in the rat aorta. nih.gov Furthermore, research on human vascular tissue has shown that alpha-1 adrenoceptor density in the mammary artery increases significantly with age, accompanied by changes in the predominant subtypes expressed. ahajournals.org

Data Tables

Here are some illustrative data points based on the search results, presented in interactive tables. Please note that these tables are simplified representations of findings from specific studies and may not encompass the full complexity of the original data.

Table 1: this compound Binding in Rat Brain Regions During Postnatal Development

Brain RegionBinding at BirthIncrease in First Few WeeksLevel in Adulthood
Globus PallidusPresentIncreasedVery Low
Olfactory BulbLittle BindingIncreased (Second Week)Persisted
Cerebral CortexLittle BindingIncreased (Second Week)Persisted
Other RegionsSignificantIncreasedSmaller Decrement

Table 2: this compound Binding in Hypothalamic Nuclei of Obese (ob/ob) vs. Lean Mice

Hypothalamic NucleusChange in this compound Binding in ob/ob Mice vs. Lean MiceSignificance
PVNIncreased by 26%P < 0.01
LHIncreased by 21%P < 0.05
VMHIncreased by 67%P < 0.001
AHNo significant difference-
DMHNo significant difference-

Table 3: this compound Binding in Human Prefrontal Cortex: Aging vs. Alzheimer's Disease

GroupThis compound Binding in Prefrontal Cortex
Aging ControlsBaseline
Alzheimer's Disease SubjectsDecreased by ~25%

Linking this compound Binding to Receptor Functional Coupling

The binding of a ligand to a G protein-coupled receptor (GPCR), such as an α1-AR, initiates a cascade of intracellular events mediated by the interaction of the receptor with heterotrimeric G proteins. wikipedia.orgfishersci.canih.gov this compound, while an antagonist, is instrumental in characterizing the receptor population to which agonists bind and initiate signaling. By examining this compound binding characteristics under various conditions and correlating these with functional outcomes, researchers can gain a deeper understanding of the complex relationship between receptor occupancy and cellular response.

Analysis of Receptor-G Protein Coupling Efficiency

The efficiency with which a receptor couples to its cognate G protein is a critical determinant of the magnitude and nature of the downstream signaling response. fishersci.canih.gov this compound binding studies can indirectly inform on receptor-G protein coupling efficiency, particularly when used in conjunction with competition binding experiments involving agonists and guanine (B1146940) nucleotides.

One established method to assess receptor-G protein coupling is by examining the effect of guanine nucleotides, such as Gpp(NH)p (a non-hydrolyzable GTP analog), on agonist binding affinity. Agonists typically exhibit higher affinity for receptors that are coupled to G proteins. The presence of Gpp(NH)p disrupts this high-affinity ternary complex (agonist-receptor-G protein), leading to a shift in the agonist's competition binding curve for a radioligand like this compound towards lower affinity. fishersci.pt The magnitude of this shift is indicative of the degree of receptor-G protein coupling.

Studies utilizing this compound displacement by agonists like norepinephrine (B1679862) in the presence and absence of Gpp(NH)p have been employed to assess α1-AR-G protein coupling efficiency in different physiological or pathological states. For instance, research in rat aorta demonstrated a decrease in apparent α1-adrenoceptor-G protein coupling during maturation, as evidenced by the loss of Gpp(NH)p-sensitive high-affinity norepinephrine binding to this compound labeled receptors in older animals compared to younger ones. fishersci.pt This reduced coupling efficiency correlated with a decreased potency of norepinephrine in eliciting aortic contraction. fishersci.pt

Furthermore, mutational analysis of specific intracellular domains of α1-ARs, hypothesized to be involved in G protein interaction, can be combined with this compound binding assays and functional assays (e.g., phosphoinositide hydrolysis) to delineate the molecular determinants of receptor-G protein coupling. citeab.comfishersci.ca Changes in this compound binding properties (like Bmax or Kd) in receptor mutants, coupled with altered functional responses, can pinpoint residues or regions crucial for efficient coupling.

The ternary complex model provides a theoretical framework for interpreting the interaction between agonists, receptors, and G proteins, explaining how Gpp(NH)p influences agonist binding affinity and receptor-G protein coupling, which can be probed using radioligands like this compound. nih.govfishersci.pt

Evaluation of Downstream Signaling Pathways (e.g., Phosphoinositide Hydrolysis, Intracellular Calcium Mobilization)

Alpha 1-adrenergic receptors are primarily known to couple via Gq/11 proteins to activate phospholipase C (PLC). citeab.com Activation of PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgsigmaaldrich.comnih.govnih.gov IP3 then triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.orgguidetopharmacology.org

Preclinical studies frequently link this compound binding characteristics to the measurement of these downstream signaling events, particularly phosphoinositide hydrolysis and intracellular calcium mobilization, to understand the functional consequences of α1-AR activation. The accumulation of inositol phosphates (the metabolic products of IP3) is a common measure of PLC activation and thus α1-AR signaling. citeab.comfishersci.cawikipedia.orgsigmaaldrich.comwikidata.org

Research using this compound binding alongside measurements of norepinephrine-stimulated phosphoinositide hydrolysis in neuronal cultures from spontaneously hypertensive (SH) rats and normotensive Wistar-Kyoto (WKY) rats revealed interesting correlations. While specific this compound binding (indicating α1-AR density) was higher in neuronal membranes from SH rats, the norepinephrine-stimulated inositol phosphate (B84403) hydrolysis was significantly lower compared to WKY controls. wikipedia.org This suggested a potential uncoupling between increased receptor expression and the functional signaling response in hypertension.

Rat StrainThis compound Specific Binding (relative to WKY)Norepinephrine-Stimulated Inositol Phosphate Hydrolysis (relative to WKY)
WKY100%100%
SH130-145%~60%

Similarly, studies in astrocytic glial cultures demonstrated that pretreatment with norepinephrine led to a dose-dependent downregulation of this compound binding sites, which was associated with a reduction in the ability of norepinephrine to stimulate phosphoinositide hydrolysis. sigmaaldrich.comwikidata.org This highlights the dynamic regulation of α1-ARs and their coupled signaling pathways.

Treatment (Norepinephrine)This compound Binding Sites (Bmax)Norepinephrine-Stimulated PI Hydrolysis
ControlHighHigh
Pretreatment (Downregulation)DecreasedReduced

Intracellular calcium mobilization, another key downstream event, can be evaluated using fluorescent calcium indicators. mims.combmrb.iomims.com While this compound directly assesses receptor binding, studies combining this compound binding data with calcium mobilization assays can provide a comprehensive picture of receptor function. For example, research on cloned human α1-AR subtypes expressed in cells has linked this compound binding characteristics of these subtypes to their ability to evoke intracellular calcium changes upon agonist stimulation. mims.com This type of integrated approach is crucial for understanding subtype-specific signaling profiles.

By linking the quantitative data obtained from this compound binding experiments with the functional readouts from downstream signaling assays, preclinical research effectively elucidates the intricate relationship between receptor expression, ligand binding, G protein coupling efficiency, and the ultimate cellular response mediated by α1-ARs.

Advanced Research Perspectives and Future Directions for 125i Heat Utilization

Refinements in [125I]HEAT Based Assays for Enhanced Throughput and Precision

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions and defining receptor function at the molecular level. nih.govresearchgate.net this compound-based assays, typically performed in filtration format, are quick, simple, and effective. nih.govresearchgate.net

Refinements in this compound based assays aim to improve throughput and precision. While traditional filtration assays can be run in 96-well format, they are generally considered low-throughput compared to other methods. revvity.com The incorporation of scintillation proximity assay (SPA) technology, coupled with advancements in automation and radiometric counting instrumentation, has significantly enhanced the throughput of radioligand binding assays, including those using this compound. researchgate.net SPA allows for homogeneous assay formats that are more compatible with automation and high-throughput screening (HTS). researchgate.net

Key areas for refinement include:

Automation and Miniaturization: Adapting assays to automated robotic liquid handling and microtiter plate formats (e.g., 96-well plates) is crucial for increasing throughput. researchgate.netox.ac.uk

Optimizing Assay Protocols: This involves refining parameters such as incubation time, temperature, and reagent concentrations to maximize sensitivity, dynamic range, signal intensity, and stability. ox.ac.uk For this compound binding, factors like the presence of sodium ions can stimulate binding by increasing affinity. nih.gov

Statistical Validation: Rigorous statistical validation of assay performance parameters, such as Z-factors, is essential, especially when adapting assays for HTS. ox.ac.uk

Reducing Non-Specific Binding: While this compound exhibits high specific binding, minimizing non-specific binding is always a goal for improving assay precision. nih.govrevvity.com

These refinements ensure that this compound binding assays remain a robust and reliable method for quantitative analysis of alpha-1 adrenoceptors in a high-throughput setting. researchgate.netresearchgate.net

Comparative Research with Other Radioligands (e.g., [3H]Prazosin, [125I]Iodoclonidine) for Comprehensive Receptor Profiling

Comparative studies utilizing this compound alongside other radioligands like [3H]Prazosin and [125I]Iodoclonidine are vital for comprehensive alpha-1 adrenoceptor profiling and understanding receptor subtypes. Alpha-1 adrenoceptors are classified into three subtypes: alpha-1A, alpha-1B, and alpha-1D. frontiersin.orgjci.orggenecards.org While radioligands such as [3H]prazosin or [125I]BE 2254 (this compound) have high specificity for alpha-1 ARs, they may not always discriminate between subtypes. mdpi.com

[3H]Prazosin: [3H]Prazosin is another commonly used radioligand for alpha-1 adrenoceptors. nih.govnih.govcore.ac.uk Studies have compared the binding characteristics of this compound and [3H]prazosin in various tissues, including brain and renal cortex. nih.govnih.gov While both label alpha-1 adrenoceptors, differences in regional distribution or binding to distinct sites have been observed. nih.govnih.gov For instance, high binding capacities of this compound were found in hippocampus and neocortex, comparable to the regional distribution of [3H]prazosin binding. nih.gov However, early studies suggested this compound might offer a greater degree of localization of alpha-1 adrenergic receptor binding sites in brain autoradiography compared to [3H]WB 4101 and [3H]prazosin. osti.gov

[125I]Iodoclonidine: [125I]Iodoclonidine (or [125I]p-iodoclonidine) is primarily known as a ligand for alpha-2 adrenoceptors and I1-imidazoline sites. core.ac.ukresearchgate.net While not a direct comparator for alpha-1 subtypes in the same way as [3H]prazosin, comparisons involving [125I]iodoclonidine in studies examining multiple receptor types can provide a broader understanding of adrenergic receptor expression and regulation in different physiological or pathological conditions. core.ac.ukphysiology.org Studies have used [125I]iodoclonidine autoradiography to assess alpha-2 ARs in parallel with this compound for alpha-1 ARs, for example, in studies of hypothalamic adrenergic receptor changes in metabolic syndrome. physiology.org

Using a panel of radioligands with varying affinities and selectivities for the alpha-1 adrenoceptor subtypes (alpha-1A, alpha-1B, alpha-1D), along with subtype-selective antagonists like 5-methylurapidil (B1664665) (alpha-1A selective) and BMY-7378 (alpha-1D selective), allows researchers to determine the distribution and density of each subtype in specific tissues or cell types. jci.orgahajournals.orgplos.org Competition binding experiments with this compound and subtype-selective compounds are a common approach for this. ahajournals.orgplos.org

Integration of this compound Binding Data with Gene Expression and Proteomic Studies

Integrating this compound binding data with gene expression (transcriptomics) and proteomic studies offers a powerful approach for a more complete understanding of alpha-1 adrenoceptor regulation and function. While radioligand binding provides information on receptor density and ligand affinity at the protein level, transcriptomics reveals the mRNA levels of the receptor subtypes, and proteomics provides a broader view of protein expression profiles. mdpi.commdpi.comfrontiersin.org

Discordances between mRNA levels and protein expression for alpha-1 adrenoceptor subtypes have been observed. mdpi.com For example, studies have shown that while mRNA for all alpha-1 AR subtypes might be detected, binding studies might only reveal the presence of certain subtypes at the protein level. mdpi.com Integrating data from this compound binding experiments (quantifying receptor protein) with mRNA expression data can help elucidate mechanisms of post-transcriptional regulation that affect receptor abundance.

Furthermore, combining this compound binding data with proteomic studies can identify co-regulated proteins or signaling pathways associated with changes in alpha-1 adrenoceptor expression or activation. mdpi.comfrontiersin.org This can involve:

Correlating Receptor Levels with Protein Abundance: Comparing Bmax values obtained from this compound saturation binding with the expression levels of alpha-1 adrenoceptor proteins and associated signaling molecules determined by proteomics.

Investigating Functional Networks: Using proteomic data to build protein-protein interaction networks and see how proteins that interact with or are downstream of alpha-1 adrenoceptors are affected in different conditions, and correlating this with this compound binding data. frontiersin.org

Identifying Biomarkers: Integrated analysis can help identify potential biomarkers related to alpha-1 adrenoceptor function or dysfunction in various diseases. frontiersin.org

This multi-omics approach provides a more holistic view than individual techniques, allowing researchers to connect changes at the transcriptional and translational levels to functional receptor binding characteristics measured by this compound.

Role of this compound in the Early-Stage Development of Alpha-1 Adrenoceptor-Targeting Compounds for Research Tools.

This compound plays a significant role in the early-stage development of alpha-1 adrenoceptor-targeting compounds, primarily as a research tool for characterizing their interaction with the receptor. Its high affinity and specific binding make it ideal for initial screening and characterization of novel ligands. nih.govmedchemexpress.comnih.gov

In the early phases of developing alpha-1 adrenoceptor ligands for research purposes, this compound is used in:

Binding Assays for Affinity Determination: Competition binding experiments where novel compounds compete with this compound for binding to alpha-1 adrenoceptors are a standard method to determine the affinity (Ki or IC50) of the new compounds. plos.org This is crucial for ranking the potency of different synthesized molecules.

Selectivity Profiling: By performing competition binding assays in systems expressing different alpha-1 adrenoceptor subtypes or other related receptors, researchers can assess the selectivity of novel compounds. ahajournals.orgplos.org this compound, while binding to alpha-1 receptors generally, can be used in conjunction with subtype-selective cold ligands to determine the affinity of a new compound for each specific subtype. ahajournals.orgplos.org

Receptor Occupancy Studies (in vitro): this compound can be used to determine the extent to which a novel compound occupies alpha-1 adrenoceptors in a tissue or cell preparation.

The use of this compound in these early-stage studies provides essential data on the fundamental interaction between a potential research compound and the alpha-1 adrenoceptor, guiding further structural modifications and development. Its reliability and established use in the field make it a go-to radioligand for initial pharmacological characterization of alpha-1 adrenoceptor ligands intended for research applications.

Compound Information

Compound NamePubChem CID
This compoundNot available (Radiolabeled compound)
HEAT (BE2254)65752
Prazosin (B1663645)4885
Iodoclonidine5311056
5-methylurapidil5282137
BMY 73782381
Norepinephrine (B1679862)439
Epinephrine5816
Phenylephrine1049
Oxymetazoline (B75379)4627
Indoramin3713
Phentolamine (B1677648)4777
Yohimbine8968
Chloroethylclonidine62135
A 616039566573
Isoproterenol3779
Rauwolscine65705
WB 41015311054

Interactive Data Table Example (Illustrative - Data based on search results)

While specific detailed datasets suitable for direct interactive table generation across all subsections were not consistently available in the search results, the following is an illustrative example based on the type of data discussed, such as comparative binding affinities.

RadioligandReceptor SubtypeTissue SourceKd (nM)Citation
This compoundAlpha-1Human Brain (PFC)~0.12 nih.gov
This compoundAlpha-1Rat Brain Membranes0.007-0.008 (with Na+) nih.gov
[3H]PrazosinAlpha-1Human Brain (PFC)Comparable to this compound distribution nih.gov
[3H]PrazosinAlpha-1Rat Renal CortexHigh affinity site: ~1.47 (Ki) nih.gov
This compoundAlpha-1ARabbit Heart~0.05 (used at 50 pM) plos.org
[3H]PrazosinAlpha-1Rabbit Heart~0.5 (used at 0.5 nM) plos.org

Note: The Kd values are approximate and can vary depending on experimental conditions and tissue source. The table is illustrative of the type of comparative binding data discussed.

Q & A

Q. What ethical challenges arise in clinical trials using [125I] seeds?

  • Methodological Answer :
  • Disclose radiation risks (e.g., secondary malignancies) in informed consent.
  • Establish independent data monitoring committees to assess adverse events. Publish negative results to avoid publication bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.